molecular formula C16H16O4 B12520789 Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- CAS No. 676155-38-7

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-

Cat. No.: B12520789
CAS No.: 676155-38-7
M. Wt: 272.29 g/mol
InChI Key: GUVPYRHDBBDFKQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-hydroxy-2-propylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions and reagents used in industrial settings may vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- can be compared with other similar compounds, such as:

    Benzoic acid, 3-hydroxy-: Similar structure but lacks the propyl group, leading to different chemical properties and reactivity.

    Benzoic acid, 4-hydroxy-: Hydroxyl group positioned differently on the aromatic ring, affecting its reactivity and applications.

    Benzoic acid, 2-(4-hydroxyphenoxy)-:

These comparisons highlight the unique features of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-, such as its specific substitution pattern and resulting chemical properties.

Properties

CAS No.

676155-38-7

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-(3-hydroxy-2-propylphenoxy)benzoic acid

InChI

InChI=1S/C16H16O4/c1-2-6-11-13(17)8-5-10-14(11)20-15-9-4-3-7-12(15)16(18)19/h3-5,7-10,17H,2,6H2,1H3,(H,18,19)

InChI Key

GUVPYRHDBBDFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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